3-(2-Methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one is an organic compound belonging to the class of pyrimidinones. This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a dimethylpyrimidinone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 2-methoxyaniline with 2,6-dimethylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidinone core or the methoxyphenyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection sequences.
3-((2-methoxyphenyl)methylidene)aminooxypropanoic acid: This compound is studied for its uses, interactions, and mechanism of action in various biological contexts.
The uniqueness of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Properties
CAS No. |
89544-96-7 |
---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-13(17)16(10(2)14-9)15-11-6-4-5-7-12(11)18-3/h4-8,15H,1-3H3 |
InChI Key |
RWAYSKLRSRVJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.